molecular formula C18H16O2 B12598050 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 648933-62-4

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B12598050
CAS No.: 648933-62-4
M. Wt: 264.3 g/mol
InChI Key: FBXCDHWAXFXUNA-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of ethynyl and methoxy groups attached to a benzene ring, along with a vinyl group substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to a methoxy-substituted benzene ring. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Bromination: Formation of bromo derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

Scientific Research Applications

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The ethynyl and methoxy groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is unique due to the combination of ethynyl, methoxy, and vinyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

648933-62-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C18H16O2/c1-4-15-13-18(20-3)12-9-16(15)8-5-14-6-10-17(19-2)11-7-14/h1,5-13H,2-3H3

InChI Key

FBXCDHWAXFXUNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)C#C

Origin of Product

United States

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